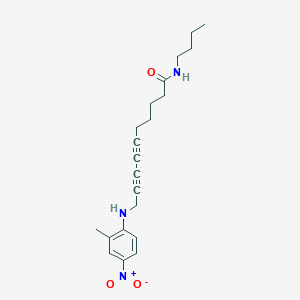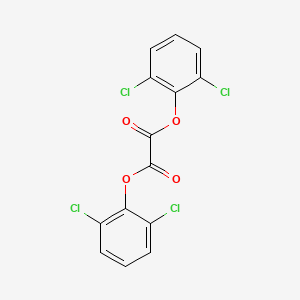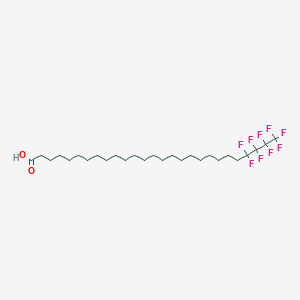![molecular formula C12H8ClNO3 B15164663 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one CAS No. 166520-42-9](/img/structure/B15164663.png)
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one is an organic compound with a complex fused ring structure It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to a furoquinoline skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the furoquinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: It is investigated for use in materials science, such as in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism by which 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
- 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Uniqueness
Compared to similar compounds, 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one stands out due to its unique furoquinoline structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and fused ring system make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
166520-42-9 |
|---|---|
Formule moléculaire |
C12H8ClNO3 |
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H8ClNO3/c1-14-7-5-3-2-4-6(7)10-8(12(14)16)9(15)11(13)17-10/h2-5,15H,1H3 |
Clé InChI |
GDRYAFLKHNBVIF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C(=C(O3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
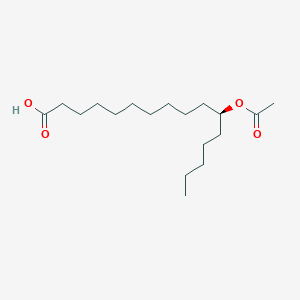
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
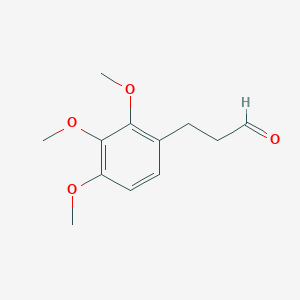
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
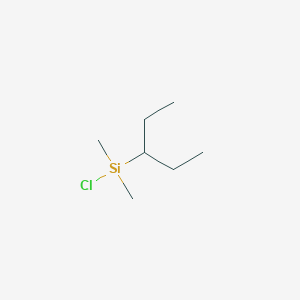
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
